1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. The molecular formula for this compound is C13H17F3N2, and it has a molecular weight of 258.28 g/mol. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological activity.
These reactions are crucial for modifying the compound to enhance its properties or tailor its biological activity.
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine exhibits notable biological activities, particularly in the context of pharmacology. Compounds with similar structures have been studied for their potential as:
The trifluoromethyl group may enhance binding affinity to specific receptors, increasing efficacy.
Several synthesis methods for 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine have been reported:
Each method has specific advantages in terms of yield and purity.
The applications of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine span various fields:
Studies on interaction mechanisms reveal that 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine interacts with various biological targets, including:
Understanding these interactions is critical for predicting pharmacological effects and side effects.
Several compounds share structural similarities with 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine | Methyl substitution on nitrogen | Potentially enhanced CNS activity |
| 4-(Trifluoromethyl)aniline | Aniline derivative without piperidine | Antimicrobial properties |
| 1-[2-(Chlorophenyl]piperidin-4-amine | Chlorine instead of trifluoromethyl | Different receptor affinity |
These compounds highlight the influence of substituents on biological activity and pharmacological profiles.
Classical amine alkylation remains a cornerstone for synthesizing 1-[2-(trifluoromethyl)phenyl]piperidin-4-amine. Reductive amination is particularly effective, leveraging the reaction between 2-(trifluoromethyl)benzaldehyde and piperidin-4-amine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) [5]. The process involves:
Alternative routes employ nucleophilic aromatic substitution, where a halogenated 2-(trifluoromethyl)benzene derivative reacts with piperidin-4-amine. For example, 1-chloro-2-(trifluoromethyl)benzene and piperidin-4-amine undergo substitution in dimethylformamide (DMF) at 80°C, yielding the target compound . Challenges include steric hindrance from the trifluoromethyl group, necessitating prolonged reaction times (24–48 hours) and elevated temperatures.
Table 1: Comparison of Classical Alkylation Methods
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | 2-(Trifluoromethyl)benzaldehyde, piperidin-4-amine | NaBH₃CN, MeOH, 25°C | 68–72 [5] |
| Nucleophilic Substitution | 1-Chloro-2-(trifluoromethyl)benzene, piperidin-4-amine | DMF, 80°C, 24 h | 55–60 |
Transition metal catalysis enables efficient C–N bond formation, circumventing the limitations of classical methods. Buchwald-Hartwig amination is widely utilized, coupling aryl halides with amines using palladium catalysts. For instance, 1-bromo-2-(trifluoromethyl)benzene and piperidin-4-amine react in toluene with Pd₂(dba)₃ and Xantphos as ligands, yielding the product in 82% efficiency [1]. Key advantages include:
Ullmann-type couplings with copper catalysts offer a cost-effective alternative. A mixture of 1-iodo-2-(trifluoromethyl)benzene, piperidin-4-amine, CuI, and 1,10-phenanthroline in DMSO at 100°C achieves 70% yield within 12 hours .
Table 2: Transition Metal-Catalyzed Methods
| Catalyst System | Aryl Halide | Ligand | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | 1-Bromo-2-(trifluoromethyl)benzene | Xantphos | 82 [1] |
| CuI/1,10-Phenanthroline | 1-Iodo-2-(trifluoromethyl)benzene | 1,10-Phenanthroline | 70 |
Microwave irradiation accelerates reaction kinetics, particularly in steps requiring dehydration or cyclization. For reductive amination, microwave-assisted conditions (100°C, 30 minutes) enhance imine formation and reduction, achieving 85% yield—a 15% improvement over conventional heating [6]. Similarly, Ullmann couplings under microwaves (150°C, 20 minutes) reduce reaction times from 12 hours to 20 minutes while maintaining 70% yield .
Key benefits:
Although 1-[2-(trifluoromethyl)phenyl]piperidin-4-amine lacks inherent chirality, intermediates in its synthesis (e.g., piperidin-4-amine derivatives) may require resolution. Diastereomeric salt formation with chiral acids like L-tartaric acid is effective. For example, racemic piperidin-4-amine reacts with L-tartaric acid in ethanol, yielding diastereomeric salts separable via fractional crystallization [2].
Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomers with >99% enantiomeric excess (ee). This method is critical for pharmacological studies requiring enantiopure amines [2].
Table 3: Chiral Resolution Outcomes
| Method | Resolving Agent/Column | Enantiomeric Excess (%) |
|---|---|---|
| Diastereomeric Salt Formation | L-Tartaric acid | 95 [2] |
| Chiral Chromatography | Chiralpak IC | 99 [2] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine through analysis of proton, carbon-13, and fluorine-19 nuclei. The compound's unique structural features, including the piperidine ring system, aromatic trifluoromethyl substituent, and primary amine functionality, generate distinctive spectral patterns that enable definitive identification and characterization.
The proton nuclear magnetic resonance spectrum of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine exhibits characteristic resonance patterns across distinct chemical shift regions [1] [2]. The aromatic proton signals appear in the downfield region between 6.5-7.5 parts per million, displaying complex multipicity patterns due to ortho-coupling and meta-coupling interactions within the trifluoromethyl-substituted phenyl ring [3]. The ortho-positioned trifluoromethyl group induces significant deshielding effects on adjacent aromatic protons, shifting their resonances downfield compared to unsubstituted phenyl derivatives [4].
The piperidine ring protons generate characteristic multiplet patterns in the aliphatic region between 1.5-3.5 parts per million [2] [5]. The axial and equatorial protons at the 2- and 6-positions of the piperidine ring typically appear as complex multiplets around 2.5-3.0 parts per million due to coupling with the nitrogen substituent and adjacent methylene carbons [1]. The protons at the 3- and 5-positions exhibit typical piperidine ring coupling patterns, appearing as multiplets in the 1.5-2.0 parts per million region [6].
The proton at the 4-position bearing the amine substituent displays a characteristic multiplet pattern around 2.8-3.2 parts per million [5]. This signal shows coupling to both the primary amine protons and the adjacent ring methylene protons, creating complex multiplicity that serves as a diagnostic feature for structural identification . The primary amine protons (NH₂) typically appear as a broad signal around 1.5-2.5 parts per million, often exhibiting exchange behavior with solvent molecules [8] [9].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine through characteristic chemical shift assignments [1] [10]. The aromatic carbon signals appear in the characteristic aromatic region between 110-160 parts per million, with the trifluoromethyl-bearing carbon displaying significant downfield shifts due to the electron-withdrawing nature of the trifluoromethyl substituent [4] [11].
The quaternary carbon bearing the trifluoromethyl group exhibits a characteristic quartet splitting pattern with a coupling constant of approximately 32 hertz, appearing around 125-135 parts per million [12] [13]. This carbon demonstrates the typical trifluoromethyl-carbon coupling pattern that serves as a definitive structural indicator [14]. The remaining aromatic carbons display chemical shifts consistent with substituted phenyl systems, with meta and para carbons showing coupling to the fluorine nuclei of the trifluoromethyl group [4].
The piperidine ring carbons generate characteristic aliphatic carbon signals between 20-60 parts per million [1]. The carbon bearing the nitrogen substituent (C-1) typically appears around 50-55 parts per million, while the carbon bearing the amine group (C-4) exhibits a characteristic shift around 45-50 parts per million [6]. The remaining ring carbons (C-2, C-3, C-5, C-6) appear in the typical saturated carbon region between 20-35 parts per million, with their chemical shifts influenced by the ring geometry and substituent effects [1].
The trifluoromethyl carbon itself appears as a characteristic quartet around 120-125 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 270 hertz [12] [13]. This signal provides unambiguous identification of the trifluoromethyl functionality and serves as a key diagnostic feature for structural confirmation [11].
Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection and characterization of the trifluoromethyl group in 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine [15] [16]. The trifluoromethyl group exhibits a characteristic singlet resonance in the typical trifluoromethyl region around -60 to -65 parts per million relative to trichlorofluoromethane [14] [12]. This chemical shift range is characteristic of aromatic trifluoromethyl substituents and provides definitive identification of the functional group [4].
The fluorine-19 chemical shift demonstrates sensitivity to the electronic environment of the aromatic ring, with electron-donating and electron-withdrawing substituents causing predictable shifts in the fluorine resonance [16]. The ortho-positioning of the trifluoromethyl group relative to the piperidine nitrogen substituent creates a specific electronic environment that influences the precise chemical shift value [14].
The fluorine-19 signal appears as a sharp singlet due to the chemical equivalence of the three fluorine atoms within the trifluoromethyl group [11]. The absence of coupling to other nuclei in the standard fluorine-19 spectrum simplifies interpretation and provides a clean diagnostic signal for quantitative analysis [14]. The integration of this signal corresponds to three equivalent fluorine nuclei, confirming the presence of a single trifluoromethyl group [4].
The chemical shift sensitivity of fluorine-19 nuclei makes this technique particularly valuable for detecting conformational changes and intermolecular interactions [16]. Environmental factors such as solvent polarity and hydrogen bonding can cause measurable shifts in the fluorine-19 resonance, providing insights into molecular behavior in solution [15].
Mass spectrometric analysis of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine reveals characteristic fragmentation patterns that provide structural information and molecular identification capabilities [17] [18]. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of the compound, typically showing moderate intensity due to the stability imparted by the aromatic ring system [19].
The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, consistent with typical amine fragmentation patterns [18] [20]. The piperidine ring undergoes characteristic fragmentation through cleavage of carbon-nitrogen bonds, producing fragment ions that retain either the aromatic trifluoromethyl portion or the piperidine portion of the molecule [21]. The base peak often corresponds to the trifluoromethyl-substituted tropylium ion formed through ring expansion and hydrogen rearrangement processes [17].
The trifluoromethyl group demonstrates characteristic behavior in mass spectrometric fragmentation, including loss of fluorine radical species and formation of difluoromethyl cations [17]. The presence of the trifluoromethyl substituent stabilizes certain fragment ions through resonance effects, leading to enhanced abundance of aromatic fragments containing the trifluoromethyl group [17]. Common neutral losses include ammonia (17 mass units) from the primary amine functionality and various alkyl fragments from the piperidine ring system [18].
Secondary fragmentation processes generate characteristic low-mass ions that serve as diagnostic markers for the compound class [20]. The aromatic ring system undergoes typical aromatic fragmentation patterns, including formation of benzyl cations and cyclic tropylium ions [18]. The trifluoromethyl group can undergo McLafferty rearrangement processes when appropriate structural features are present, leading to characteristic rearrangement ions [17].
The fragmentation pattern provides fingerprint information that enables identification of the compound through mass spectral library searching [19]. The combination of molecular ion abundance, base peak identity, and characteristic fragment ion patterns creates a unique mass spectral signature for 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine [18].
Infrared spectroscopy provides comprehensive information about the functional group vibrations present in 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine through analysis of characteristic absorption bands [4] [8]. The primary amine functionality exhibits distinctive stretching vibrations in the nitrogen-hydrogen stretch region between 3200-3500 wavenumbers [8] [9]. Primary amines display two characteristic bands in this region, corresponding to the symmetric and antisymmetric nitrogen-hydrogen stretching modes [22].
The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, with multiple bands corresponding to the various aromatic hydrogen environments [11]. The trifluoromethyl-substituted aromatic ring displays characteristic carbon-hydrogen stretching patterns that differ from unsubstituted aromatic systems due to the electron-withdrawing effects of the trifluoromethyl group [4].
The trifluoromethyl group generates highly characteristic infrared absorption bands that serve as definitive identification markers [4] [11]. The carbon-fluorine stretching vibrations appear as strong, sharp bands in the 1200-1300 wavenumber region, with both symmetric and antisymmetric stretching modes observable [4]. The symmetric trifluoromethyl stretching mode typically appears around 1230-1250 wavenumbers, while the antisymmetric modes appear at higher frequencies around 1290-1320 wavenumbers [11].
The trifluoromethyl deformation vibrations generate characteristic absorption bands in the 500-700 wavenumber region [4]. These include in-plane and out-of-plane bending modes that provide additional confirmation of the trifluoromethyl functionality [11]. The carbon-trifluoromethyl stretching vibration appears as a medium-intensity band around 1100-1200 wavenumbers [4].
The piperidine ring system contributes characteristic aliphatic carbon-hydrogen stretching and bending vibrations [23]. The saturated carbon-hydrogen stretching modes appear below 3000 wavenumbers, with methylene groups generating characteristic absorption patterns around 2850-2950 wavenumbers [22]. The carbon-nitrogen stretching vibrations of the piperidine ring appear in the 1000-1250 wavenumber region, though these bands are often weak and may overlap with other vibrational modes [9] [24].
The primary amine nitrogen-hydrogen bending vibration appears as a medium-intensity band around 1590-1650 wavenumbers [8] [9]. This band can be used to confirm the presence of the primary amine functionality and distinguish it from secondary or tertiary amine groups [24]. The nitrogen-hydrogen wagging vibration appears as a broad band in the 750-850 wavenumber region, providing additional confirmation of the primary amine structure [9] [22].